Cas no 1346543-53-0 (5-Bromo-3-(difluoromethyl)-2-methylpyridine)

5-Bromo-3-(difluoromethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-3-(difluoromethyl)-2-methylpyridine
- BrC=1C=C(C(=NC=1)C)C(F)F
- 5-Bromo-3-(difluoromethyl)-2-methylpyridine
-
- Inchi: 1S/C7H6BrF2N/c1-4-6(7(9)10)2-5(8)3-11-4/h2-3,7H,1H3
- InChI Key: JBXVIPOSZHDUFI-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C)C(C(F)F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9
5-Bromo-3-(difluoromethyl)-2-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005865-1g |
5-Bromo-3-(difluoromethyl)-2-methylpyridine |
1346543-53-0 | 97% | 1g |
$1,797.60 | 2022-04-03 | |
Alichem | A020005865-250mg |
5-Bromo-3-(difluoromethyl)-2-methylpyridine |
1346543-53-0 | 97% | 250mg |
$652.80 | 2022-04-03 | |
Alichem | A020005865-500mg |
5-Bromo-3-(difluoromethyl)-2-methylpyridine |
1346543-53-0 | 97% | 500mg |
$940.80 | 2022-04-03 |
5-Bromo-3-(difluoromethyl)-2-methylpyridine Related Literature
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 5-Bromo-3-(difluoromethyl)-2-methylpyridine
5-Bromo-3-(difluoromethyl)-2-methylpyridine: A Comprehensive Overview
5-Bromo-3-(difluoromethyl)-2-methylpyridine (CAS No. 1346543-53-0) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features, has emerged as a promising candidate in various research and industrial applications. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent advancements associated with 5-Bromo-3-(difluoromethyl)-2-methylpyridine.
The molecular structure of 5-Bromo-3-(difluoromethyl)-2-methylpyridine is characterized by a pyridine ring with three substituents: a bromine atom at position 5, a difluoromethyl group at position 3, and a methyl group at position 2. This arrangement imparts the compound with unique electronic and steric properties, making it suitable for a wide range of applications. The presence of the bromine atom introduces electron-withdrawing effects, while the difluoromethyl group enhances the molecule's stability and reactivity. These features have been extensively studied in recent years, particularly in the context of drug design and materials development.
Recent studies have highlighted the potential of 5-Bromo-3-(difluoromethyl)-2-methylpyridine as a building block in medicinal chemistry. Researchers have explored its role in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. For instance, a 2023 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key viral enzymes, making them promising candidates for antiviral therapy. The compound's ability to modulate enzyme activity without causing significant cytotoxicity has further cemented its importance in drug discovery.
In addition to its medicinal applications, 5-Bromo-3-(difluoromethyl)-2-methylpyridine has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. A 2023 research article in *Advanced Materials* reported that incorporating this compound into polymer blends significantly enhances their electrical conductivity and stability under ambient conditions. This finding opens new avenues for its application in next-generation electronic devices.
The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylpyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the bromination of a pyridine derivative followed by selective fluorination and methylation. Recent advancements in catalytic chemistry have enabled higher yields and improved purity levels, making the synthesis more efficient and cost-effective. These developments have facilitated large-scale production of the compound for both research and industrial purposes.
Despite its numerous advantages, the use of 5-Bromo-3-(difluoromethyl)-2-methylpyridine is not without challenges. Its reactivity under certain conditions necessitates careful handling during synthesis and application. Moreover, while initial toxicity studies suggest low cytotoxicity, further research is required to fully understand its long-term effects on human health and the environment.
In conclusion, 5-Bromo-3-(difluoromethyl)-2-methylpyridine (CAS No. 1346543-53-0) stands as a testament to the ingenuity of modern chemistry. With its versatile properties and wide-ranging applications, this compound continues to be a focal point for researchers across various disciplines. As ongoing studies uncover new potentials for this molecule, it is poised to play an even more significant role in advancing science and technology.
1346543-53-0 (5-Bromo-3-(difluoromethyl)-2-methylpyridine) Related Products
- 1261919-52-1(5-(3-Methylphenyl)-3-trifluoromethylphenol)
- 2229247-81-6(4-(1H-indol-3-yl)-2-methylbutanal)
- 478063-53-5(4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide)
- 2171460-70-9(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobutanoic acid)
- 110014-59-0(3,5-di-tert-butylaniline hydrochloride)
- 2138184-66-2(1H-2-Benzopyran-3-carboxylic acid, 5-(1-methylethyl)-1-oxo-)
- 1805203-51-3(3-(Bromomethyl)-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine)
- 24915-95-5(Ethyl (R)-3-hydroxybutyrate)
- 2361634-15-1(4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid)
- 353270-25-4(Verapamil Ethyl Methanethiosulfonate, Bromide)



